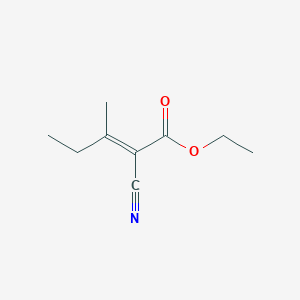

(E)-2-氰基-3-甲基戊-2-烯酸乙酯

描述

Ethyl (E)-2-cyano-3-methylpent-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and an ethyl ester function, which contribute to its reactivity and make it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of ethyl (E)-2-cyano-3-methylpent-2-enoate and related compounds has been explored through different methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], which yields moderate yields of ethyl 2-cyano-3-alkoxypent-2-enoates . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce derivatives of ethyl (E)-2-cyano-3-methylpent-2-enoate .

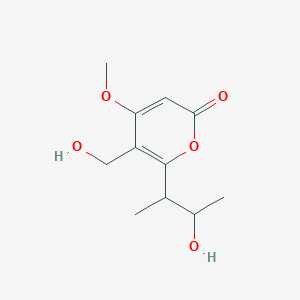

Molecular Structure Analysis

The molecular structure of ethyl (E)-2-cyano-3-methylpent-2-enoate derivatives has been determined using X-ray crystallography, revealing structural distortions due to steric hindrance . Density functional theory (DFT) calculations have been employed to elucidate the solid-state structure and conformation, as well as spectroscopic properties of these compounds . The geometrical parameters obtained from these studies are consistent with experimental data, providing insight into the conformational behavior of the molecule .

Chemical Reactions Analysis

Ethyl (E)-2-cyano-3-methylpent-2-enoate undergoes various chemical reactions, including Diels-Alder reactions, which have been described for its derivatives. For instance, ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a related compound, reacts with electron-rich dienophiles under mild conditions to give cycloadducts with high regio- and endo-selectivities . Additionally, the deprotonation and reprotonation of ethyl (E)-2-alkenoates can lead to the migration of the double bond, yielding isomers as major products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (E)-2-cyano-3-methylpent-2-enoate derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis . Theoretical calculations have also been performed to analyze the vibrational frequencies, molecular orbitals, and non-linear optical properties . These studies provide valuable information on the stability, charge transfer, and potential sites for nucleophilic and electrophilic attacks within the molecule .

科学研究应用

晶体堆积研究

(2Z)-2-氰基-3-[(4-乙氧苯基)氨基]丙-2-烯酸乙酯,一种相关化合物,因其独特的晶体堆积而受到研究,利用罕见的 N⋯π 和 O⋯π 相互作用,并形成独特的分子排列,例如之字形双带和一维双柱 (Zhang, Wu, & Zhang, 2011).

结构分析与合成

2-氰基-3-烷氧基戊-2-烯酸乙酯的 E- 和 Z-异构体通过 X 射线晶体学合成并确定结构。进行密度泛函理论计算以阐明它们的固态结构和构象 (Seino et al., 2017).

化学反应机理

对相关化合物与辅酶 NADH 模型的热反应的研究证明了独特的机理,例如脱溴和环丙烷化,提供了对复杂化学反应途径的见解 (Fang, Liu, Wang, & Ke, 2006).

光谱表征

(2Z)-3-(4-氯苯基)-2-氰基-3-(甲氧基氨基)丙-2-烯酸乙酯,一种类似的化合物,已使用红外、紫外和核磁共振技术进行光谱表征,增强了对其结构性质的理解 (Johnson et al., 2006).

核磁共振研究

对 2-氰基-3-甲基-4-苯基-2-戊烯酸乙酯的异构体化合物进行核磁共振 (NMR) 研究以确定不同异构体的几何形状,为有机化学和分子结构分析领域做出贡献 (Giralt, López, & Álvarez, 1975).

安全和危害

未来方向

属性

IUPAC Name |

ethyl (E)-2-cyano-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPLDHMXQALQAT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C#N)/C(=O)OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-2-cyano-3-methylpent-2-enoate | |

CAS RN |

759-51-3 | |

| Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)